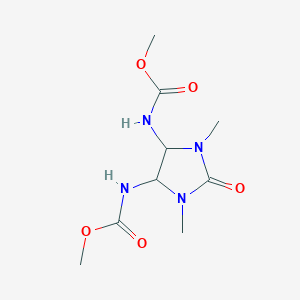![molecular formula C23H18ClFN2O3 B4929245 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B4929245.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) research. CF is a genetic disease that affects the lungs, pancreas, and other organs, leading to severe respiratory and digestive problems. CFTRinh-172 has been shown to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a critical role in regulating the transport of chloride ions across epithelial cell membranes.
作用機序
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide selectively inhibits the CFTR channel by binding to the cytoplasmic side of the channel pore, which prevents the movement of chloride ions across the epithelial cell membrane. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to have a high affinity for the closed state of the CFTR channel, which makes it an effective inhibitor of CFTR-mediated chloride transport.
Biochemical and Physiological Effects
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to have several biochemical and physiological effects in CF research. In vitro studies have shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can increase the airway surface liquid height and improve the mucociliary clearance in CF airway epithelia. In vivo studies have also shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can improve the lung function and reduce inflammation in CF animal models. Moreover, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to enhance the efficacy of other CFTR modulators, such as correctors and potentiators, in restoring CFTR function in CF patients.
実験室実験の利点と制限
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has several advantages and limitations for lab experiments. One advantage is that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide is a selective inhibitor of the CFTR channel, which makes it a valuable tool for studying the role of CFTR in epithelial ion transport. Another advantage is that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been extensively studied and characterized, which makes it a well-established tool for CF research. However, one limitation is that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can have off-target effects on other ion channels, which may complicate the interpretation of experimental results. Another limitation is that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide may not fully recapitulate the complex pathophysiology of CF, which may limit its translational potential.
将来の方向性
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has several potential future directions in CF research. One direction is to develop more potent and selective CFTR inhibitors that can overcome the limitations of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide. Another direction is to explore the combination therapy of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide with other CFTR modulators, such as correctors and potentiators, to enhance the efficacy of CFTR restoration in CF patients. Moreover, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide may have potential applications in other epithelial ion transport disorders, such as diarrhea and polycystic kidney disease, which warrants further investigation.
合成法
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide was first synthesized by Robert Bridges and his colleagues at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the preparation of 2-amino-4-chloro-5-fluorobenzoic acid, which is then reacted with 2-chloro-4-fluorobenzoyl chloride to form 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole. The final step involves the reaction of 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole with 3-propoxybenzoyl chloride to form N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide.
科学的研究の応用
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in CF research. In vitro studies have shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can selectively inhibit the CFTR channel, leading to increased airway surface liquid height and improved mucociliary clearance in CF airway epithelia. In vivo studies have also shown that N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can improve the lung function and reduce inflammation in CF animal models. Moreover, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been shown to enhance the efficacy of other CFTR modulators, such as correctors and potentiators, in restoring CFTR function in CF patients.
特性
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3/c1-2-10-29-17-5-3-4-14(11-17)22(28)26-16-7-9-21-20(13-16)27-23(30-21)18-8-6-15(25)12-19(18)24/h3-9,11-13H,2,10H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFNCBCJXHAXIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)
![2-(4-chlorophenyl)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4929186.png)


![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4929216.png)
![1-(2-methoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929222.png)
![5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929230.png)


![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B4929260.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4929261.png)
![N~2~-(3-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4929267.png)
